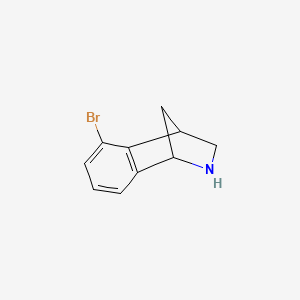
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by the presence of a bromine atom at the 5th position and a methano bridge connecting the 1st and 4th positions of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline derivatives. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydro-1,4-methanoisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 5th position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine atom and methano bridge, resulting in different chemical and biological properties.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methano bridge, leading to variations in reactivity and biological activity.
1,4-Methanoisoquinoline:
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is unique due to the presence of both the bromine atom and the methano bridge, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new pharmaceuticals and the study of isoquinoline-based chemistry .
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
3-bromo-9-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C10H10BrN/c11-8-3-1-2-7-9-4-6(5-12-9)10(7)8/h1-3,6,9,12H,4-5H2 |
InChI Key |
IAMXTTNRAYNUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















